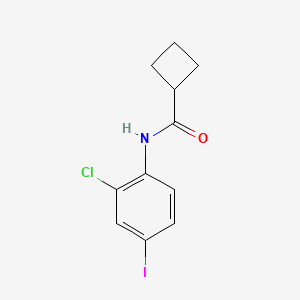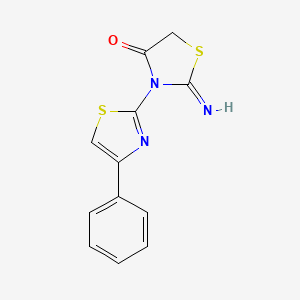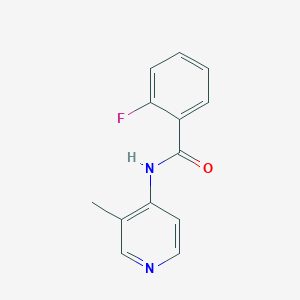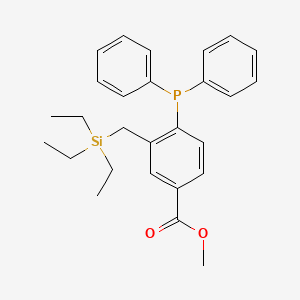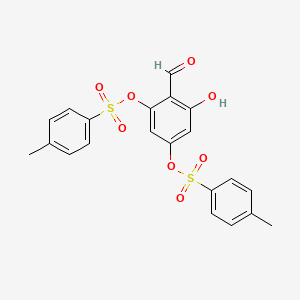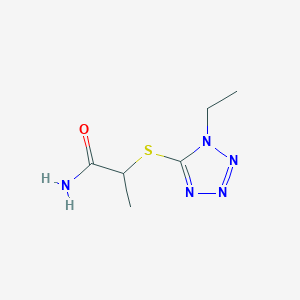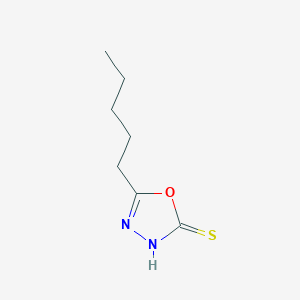
5-pentyl-1,3,4-oxadiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-pentyl-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound with the molecular formula C7H12N2OS It belongs to the class of oxadiazoles, which are five-membered rings containing one oxygen and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-pentyl-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include:
Reagents: Hydrazides, carbon disulfide, base (e.g., potassium hydroxide)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The general reaction scheme can be represented as follows:
RCONHNH2+CS2KOH, refluxthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: To handle bulk quantities of reagents
Continuous flow systems: For efficient and consistent production
Purification steps: Including crystallization and filtration to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
5-pentyl-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Can be reduced to form corresponding thiols
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Thiols
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
5-pentyl-1,3,4-oxadiazole-2(3H)-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential antimicrobial and antifungal properties
Medicine: Explored for its potential as a therapeutic agent in treating various diseases
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 5-pentyl-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes
Disrupt cellular processes: By interfering with the function of essential proteins
Induce oxidative stress: By generating reactive oxygen species (ROS)
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,4-oxadiazole
- 1,3,4-thiadiazole
- 1,3,4-oxadiazole
Comparison
5-pentyl-1,3,4-oxadiazole-2(3H)-thione is unique due to its specific substitution pattern and sulfur-containing ring structure. Compared to other oxadiazoles, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H12N2OS |
|---|---|
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
5-pentyl-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C7H12N2OS/c1-2-3-4-5-6-8-9-7(11)10-6/h2-5H2,1H3,(H,9,11) |
InChI-Schlüssel |
XAYVOBTVZMWMCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NNC(=S)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


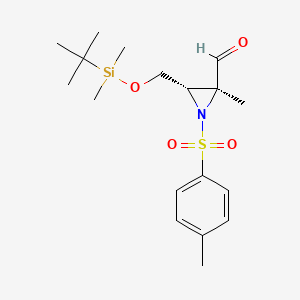
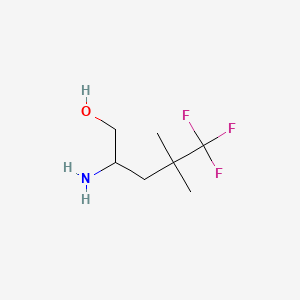
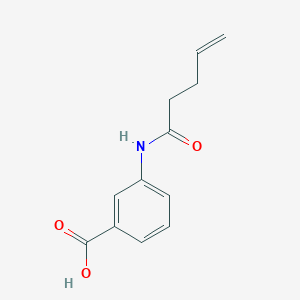
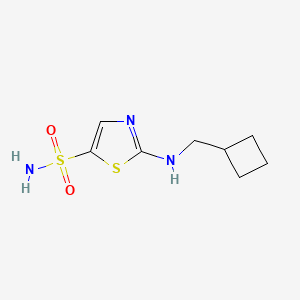

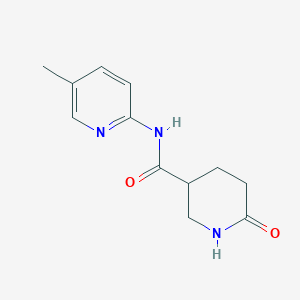
![1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol](/img/structure/B14910124.png)
